

Oxasetin: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Oxasetin

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Abstract

Oxasetin is a novel polyketide antibiotic produced by the aquatic fungus *Vaginatisspora aquatica* (strain HK1821), also identified as *Lophiostoma* sp..^{[1][2]} This document provides a comprehensive overview of the known physical and chemical properties of **Oxasetin**, its isolation and characterization, and its potential as an antibacterial agent. The information is compiled from primary research articles to serve as a technical guide for researchers and professionals in drug development.

Chemical and Physical Properties

Oxasetin is characterized as a polyketide with a unique 2-oxo-succinimide structure.^[1] Its chemical and physical properties have been determined through various analytical techniques.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₅ NO ₅	He et al., 2002
Molecular Weight	421.5 g/mol	He et al., 2002
Appearance	Colorless solid	He et al., 2002
UV (MeOH) λ _{max} nm (log ε)	224 (4.15), 268 (3.98)	He et al., 2002
IR (film) ν _{max} cm ⁻¹	3380, 2950, 1780, 1700, 1650	He et al., 2002
Specific Rotation [α] _D ²⁵	-85.7° (c 0.14, MeOH)	He et al., 2002
CAS Number	484675-06-1	ChemicalBook

Antibacterial Activity

Oxasetin has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains. It has also been shown to be effective against certain fish pathogens.

Target Organism	MIC (µg/mL)	Source
Staphylococcus aureus (MRSA)	16	He et al., 2002
Enterococcus faecalis (VRE)	16	He et al., 2002
Streptococcus pneumoniae	16-32	He et al., 2002
Vibrio anguillarum	12.5	Shushni et al., 2013
Flexibacter maritimus	12.5	Shushni et al., 2013
Pseudomonas anguilliseptica	6.25	Shushni et al., 2013

Experimental Protocols

Fermentation and Isolation

- Producing Organism: *Vaginatisspora aquatica* (HK1821), a fungus isolated from decaying wood submerged in a river in Hong Kong.^[1]
- Fermentation: The fungus is cultivated in a suitable broth medium to produce **Oxasetin**. The specifics of the fermentation medium and conditions are detailed in the primary literature.
- Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.
- Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to purify **Oxasetin**.

Structure Elucidation

The chemical structure of **Oxasetin** was determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to elucidate the connectivity of atoms and the overall structure of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Antibacterial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of **Oxasetin** against various bacterial strains are determined using standard microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action (Proposed)

A definitive signaling pathway for **Oxasetin** has not been fully elucidated. However, in silico molecular docking studies have provided insights into its potential mechanism of action. These studies suggest that **Oxasetin** may exert its antibacterial effect by targeting key enzymes involved in bacterial cell wall synthesis and other essential metabolic pathways.

Molecular Docking Studies

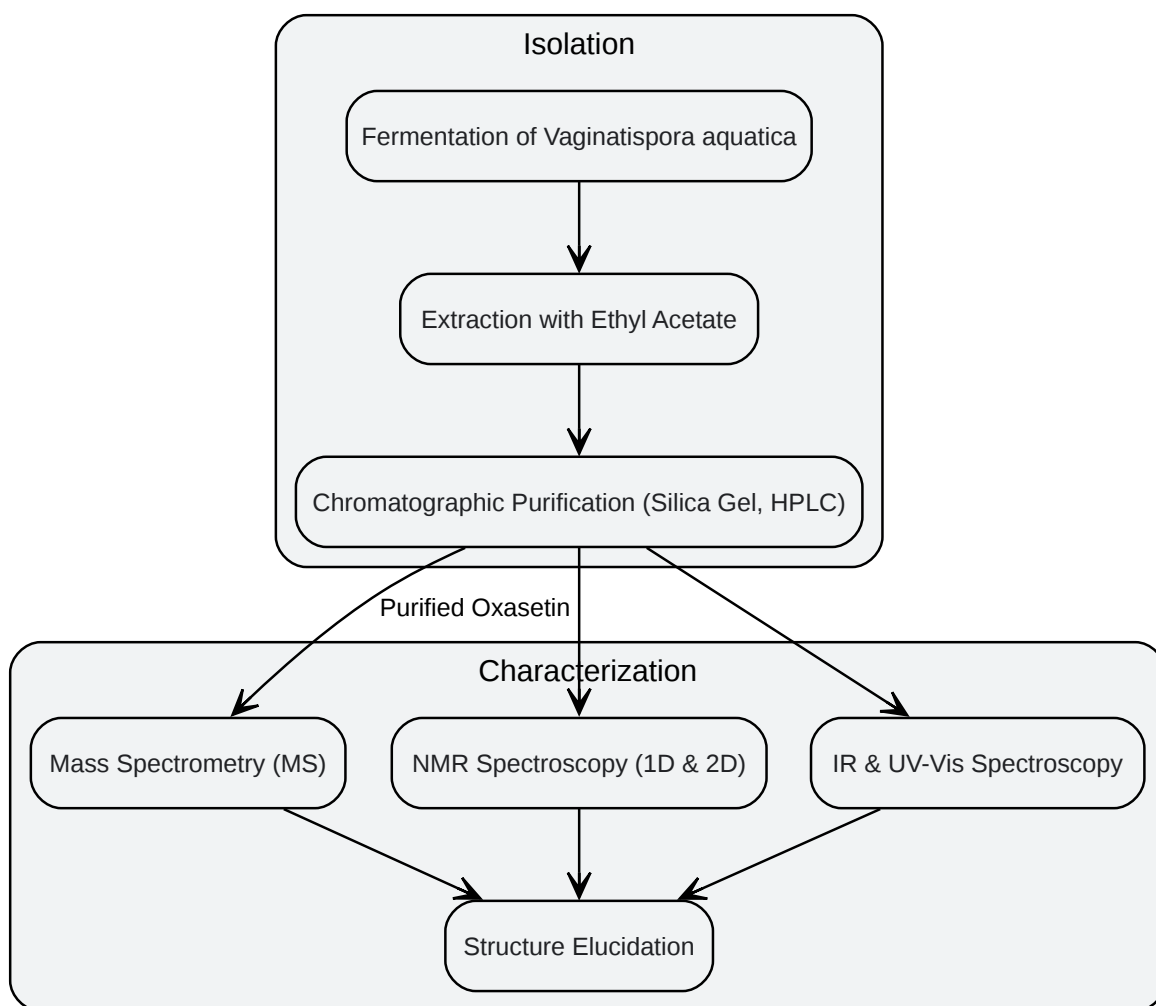
Molecular docking simulations have shown that **Oxasetin** can bind to the active sites of several bacterial enzymes, including:

- Glucosamine-6-phosphate synthase (GlmS): An essential enzyme in the biosynthesis of peptidoglycan precursors.
- DNA gyrase B (GyrB): A subunit of DNA gyrase, which is crucial for DNA replication.

The binding of **Oxasetin** to these enzymes is predicted to inhibit their function, leading to the disruption of essential cellular processes and ultimately bacterial cell death.

Visualizations

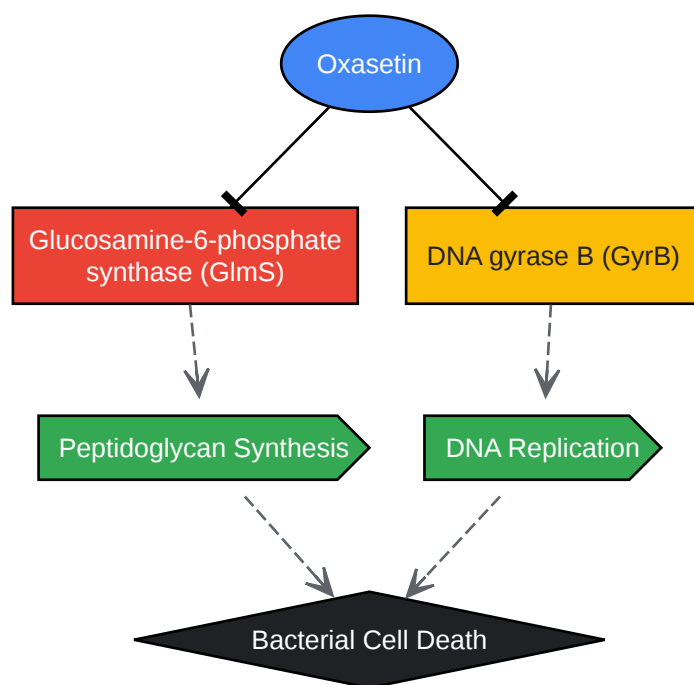
Experimental Workflow: Isolation and Characterization of Oxasetin



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Caption: Workflow for the isolation and structural characterization of **Oxasetin**.

Proposed Mechanism of Action: Inhibition of Bacterial Enzymes



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Caption: Proposed inhibitory action of **Oxasetin** on key bacterial enzymes.

Conclusion

Oxasetin is a promising new antibacterial agent with a novel chemical structure and potent activity against clinically important Gram-positive bacteria. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and potential for therapeutic development. This technical guide provides a summary of the current knowledge on **Oxasetin** to facilitate future research and development efforts.

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References

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- 2. researchgate.net [researchgate.net]

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